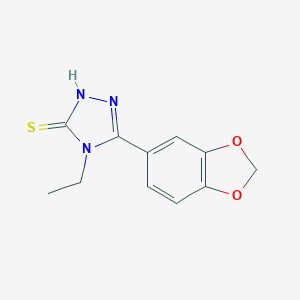

5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzodioxole, which is a type of organic compound that contains a benzene ring fused to a dioxole ring . Benzodioxole derivatives have been found in various pharmaceuticals and are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

The chemical reactions of benzodioxole derivatives can vary widely depending on the specific functional groups present in the molecule. For instance, some benzodioxole derivatives have been evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, a similar compound, 5-(1,3-Benzodioxol-5-yl)pentanoic acid, has a density of 1.3±0.1 g/cm3, a boiling point of 398.8±21.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Compounds bearing the 1,2,4-triazole moiety are of interest due to their diverse biological activities and potential as building blocks in organic synthesis. The synthesis of N-substituted derivatives of 3-(1,4-benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones demonstrates the versatility of these compounds. By reacting with acrylonitrile, acrylamide, and ethyl acrylate, a variety of derivatives were obtained, showcasing the chemical reactivity and potential for further modification of these triazoles (Vardanyan et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized and shown to exhibit anti-inflammatory activity. This highlights the potential of 1,2,4-triazole derivatives in the development of new therapeutic agents with anti-inflammatory properties (Labanauskas et al., 2004).

Applications in Cancer Research

1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety have been studied for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some derivatives were identified as highly active, suggesting their potential as antimetastatic candidates in cancer treatment (Šermukšnytė et al., 2022).

Chemical Modification and Reactivity

The reactivity of 5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol with N-substituted chloroacetic acid amides has been explored to furnish S-amidomethyl derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures. This versatility is crucial for the development of new compounds with potential applications in various scientific fields (Sargsyan et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 1,2,4-triazoles, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies are important for applications in material science and engineering, showcasing the protective capabilities of triazole derivatives against corrosion (Yadav et al., 2013).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis process. It’s also important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .

Mecanismo De Acción

Target of Action

Similar compounds such as “4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2h-pyrazole-3-carboxylic acid” have been found to target theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Compounds with similar structures have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s known that compounds targeting the heat shock protein hsp 90-alpha can affect multiple pathways involved in cell cycle control and signal transduction

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cancer cell proliferation.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHWIQZJUXNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456807.png)

![N-(4-chlorobenzyl)-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456808.png)

![5-{4-nitrophenyl}-1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B456811.png)

![3-hydroxy-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B456814.png)

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456816.png)

![N-allyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456819.png)

![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B456821.png)

![4,5-dibromo-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456823.png)

![5-(5-chlorothiophen-2-yl)-N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456824.png)

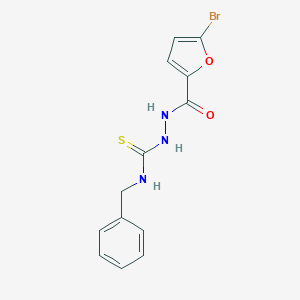

![N-benzyl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456825.png)

![5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456827.png)

![1,4-Bis[(5-bromo-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B456829.png)

![N-ethyl-2-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456830.png)